molecular formula C19H19N3O3 B12189281 N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12189281
M. Wt: 337.4 g/mol
InChI Key: NHSRTGVJGBIWTB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine carboxamide class, characterized by a fused oxazole-pyridine core.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-10(2)16-9-15(17-11(3)22-25-19(17)21-16)18(24)20-14-7-5-13(6-8-14)12(4)23/h5-10H,1-4H3,(H,20,24)

InChI Key

NHSRTGVJGBIWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Table 1: Cyclization Conditions for Core Formation

Starting MaterialReagentConditionsYieldReference
3-Amino-6-isopropylpyridine-2(1H)-oneMaleic anhydridePPSE, 120°C, 6 h82%
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic acidPPA, 140°C, 8 h75%
3-Hydroxy-2-aminopyridineGlutaric anhydridePPSE, 100°C, 4 h68%

Mechanism : The reaction proceeds via monoamide formation followed by intramolecular cyclization. PPSE (polyphosphoric acid trimethylsilyl ester) or PPA (polyphosphoric acid) facilitates dehydration and ring closure.

Functionalization of the Oxazolo[5,4-b]Pyridine Core

Methylation at Position 3

The methyl group is introduced via alkylation or Friedel-Crafts acylation :

  • Alkylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 80°C for 3 h (Yield: 89%).

  • Acylation : Use of acetyl chloride (CH₃COCl) and AlCl₃ in dichloromethane (DCM) at 0°C to RT (Yield: 76%).

Isopropyl Group Introduction at Position 6

The isopropyl substituent is installed via nucleophilic substitution or Suzuki coupling :

  • Substitution : Reacting 6-bromo-oxazolo[5,4-b]pyridine with isopropyl magnesium bromide (i-PrMgBr) in THF at −78°C (Yield: 70%).

  • Suzuki Coupling : Using Pd(PPh₃)₄, isopropylboronic acid, and K₂CO₃ in dioxane/H₂O at 90°C (Yield: 85%).

Carboxamide Formation at Position 4

The carboxylic acid intermediate (generated during cyclization) is converted to the carboxamide via activation and coupling (Table 2).

Table 2: Carboxamide Synthesis Conditions

Carboxylic Acid DerivativeCoupling AgentAmine SourceYieldReference
4-Carboxy-oxazolo[5,4-b]pyridineHATU, DIPEA4-Aminoacetophenone78%
Acyl chlorideEt₃N4-Aminoacetophenone82%
In situ activation with EDCl/HOBtDIPEA4-Aminoacetophenone75%

Procedure :

  • Activate the carboxylic acid with SOCl₂ to form the acyl chloride.

  • React with 4-aminoacetophenone in DCM at 0°C to RT for 12 h.

  • Purify via column chromatography (SiO₂, EtOAc/hexane 3:7).

Optimization and Challenges

  • Regioselectivity : Cyclization conditions must be tightly controlled to avoid side products (e.g., oxazolo[4,5-b]pyridine isomers).

  • Yield Improvement : Using PPSE instead of PPA reduces reaction time from 8 h to 4 h and improves yield by 15%.

  • Scalability : Batch reactions in continuous flow reactors enhance efficiency for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds within the oxazolo[5,4-b]pyridine class exhibit cytotoxic effects against various cancer cell lines. For instance, N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has shown promising results in inhibiting the proliferation of breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Studies
In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were recorded at 15 µM and 20 µM respectively, highlighting its potential as an anticancer agent .

Biological Research

Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cellular replication.

Data Table: Enzyme Inhibition Studies

Enzyme Inhibition Type IC50 Value (µM) Reference
Dihydrofolate ReductaseCompetitive12
Cyclooxygenase-2Non-competitive18

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, resulting in materials suitable for high-performance applications.

Case Study: Polymer Blends
Research has shown that blending this compound with polyvinyl chloride (PVC) enhances the thermal stability and reduces flammability. The resulting polymer exhibits a 30% increase in thermal degradation temperature compared to pure PVC .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt various cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituent-driven differences are summarized below:

Compound Name Core Structure Phenyl Substituent Additional Substituents Molecular Weight (g/mol) Notable Features
N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine 4-acetylphenyl 3-methyl, 6-isopropyl ~325 (estimated) Acetyl group enhances electrophilicity
N-(4-fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Same 4-fluoro-2-methylphenyl 6-(2-furyl) Not reported Fluorine increases lipophilicity; furyl enables π-π stacking
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Same 3,4-dimethoxyphenyl None Not reported Methoxy groups improve aqueous solubility
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Same 3-cyclopropyl-1H-1,2,4-triazol-5-yl 3,6-dimethyl 298.30 Triazole moiety enhances hydrogen bonding
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in the target compound is electron-withdrawing, which may stabilize the carboxamide bond or influence receptor binding. In contrast, methoxy groups (electron-donating) in improve solubility but reduce electrophilicity.
  • Triazole Integration : The triazole-containing analog demonstrates how nitrogen-rich heterocycles can enhance intermolecular interactions, though its smaller molecular weight (298.30 vs. ~325) suggests reduced steric bulk.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values compared to methoxy-substituted analogs , impacting membrane permeability.
  • Solubility : Methoxy groups in enhance water solubility, whereas the acetyl group in the target compound may reduce it due to increased hydrophobicity.

Biological Activity

N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190278-94-4) is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C19H19N3O3, with a molecular weight of 337.4 g/mol. The structure features a pyridine ring fused with an oxazole moiety, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
CAS Number1190278-94-4

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of oxazolo[5,4-b]pyridine have shown potent inhibitory effects against various cancer cell lines:

  • Mechanism : The antitumor activity is often attributed to the ability to inhibit specific kinases involved in cancer cell proliferation. For example, certain compounds have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma) .

2. Neuroprotective Effects

Neuroprotective activity has also been reported for compounds related to this class. Research indicates that certain derivatives can enhance neuronal survival and reduce apoptosis in neurodegenerative models:

  • Mechanism : The neuroprotective effects may stem from antioxidative properties and the ability to modulate neuroinflammatory pathways. Compounds have shown significant neuroprotective activity at concentrations as low as 3 µM .

3. Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties:

  • Mechanism : These activities are likely due to the disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth. Specific MIC values have been documented in various studies .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of oxazolo[5,4-b]pyridine derivatives, it was found that several compounds exhibited potent anticancer activity against multiple cell lines. The study highlighted:

  • Cell Lines Tested : PA1 (ovarian), PC3 (prostate), and HCT116 (colon).
  • Results : IC50 values ranged from 8 to 20 µM, indicating strong antiproliferative effects .

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective capabilities of this compound class. Key findings included:

  • Model Used : Neuroblastoma cells subjected to oxidative stress.
  • Results : Compounds exhibited a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

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